molecular formula C16H11NO3S B11690570 (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11690570
M. Wt: 297.3 g/mol
InChI Key: NEKHRBBCOOSMTD-UVTDQMKNSA-N
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Description

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the thiazolidinedione class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used in the treatment of diabetes.

    Pioglitazone: Similar to rosiglitazone, used for its antidiabetic properties.

Uniqueness

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its benzylidene and hydroxyphenyl groups contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C16H11NO3S

Molecular Weight

297.3 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H11NO3S/c18-13-8-6-12(7-9-13)17-15(19)14(21-16(17)20)10-11-4-2-1-3-5-11/h1-10,18H/b14-10-

InChI Key

NEKHRBBCOOSMTD-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O

Origin of Product

United States

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